molecular formula C22H26ClN3O4 B2548510 N1-(5-chloro-2-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide CAS No. 899955-41-0

N1-(5-chloro-2-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide

Cat. No.: B2548510
CAS No.: 899955-41-0
M. Wt: 431.92
InChI Key: QVFVXIULFDFDAD-UHFFFAOYSA-N
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Description

N1-(5-chloro-2-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide is a high-purity synthetic oxalamide derivative intended for research and development applications. This compound is part of a class of oxalamides that have garnered significant interest in various scientific fields, particularly as high-potency savory flavorants in food technology research . Its molecular structure integrates a 5-chloro-2-methoxyphenyl group and a complex morpholino-containing side chain, features that are often explored for structure-activity relationship (SAR) studies. Researchers value this scaffold for its potential to interact with specific biological targets, which may be relevant in the development of novel flavor modulators or other functional materials . The primary value of this compound for researchers lies in its well-defined structure, which allows for precise investigation into its physicochemical properties and interaction mechanisms. As with related substances, it is strictly for laboratory use . Handling should adhere to standard safety protocols for research chemicals, with appropriate personal protective equipment (PPE). Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

IUPAC Name

N'-(5-chloro-2-methoxyphenyl)-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O4/c1-15-3-5-16(6-4-15)19(26-9-11-30-12-10-26)14-24-21(27)22(28)25-18-13-17(23)7-8-20(18)29-2/h3-8,13,19H,9-12,14H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFVXIULFDFDAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)OC)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-chloro-2-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. Common synthetic routes include:

    Formation of the Core Structure: This involves the reaction of 5-chloro-2-methoxyaniline with oxalyl chloride to form the intermediate oxalamide.

    Functional Group Introduction: The intermediate is then reacted with 2-morpholino-2-(p-tolyl)ethylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N1-(5-chloro-2-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N1-(5-chloro-2-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(5-chloro-2-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

The following table summarizes key structural analogs and their properties based on the evidence:

Compound Name Key Substituents Biological Activity/Application Regulatory/Safety Data
N1-(5-chloro-2-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide 5-chloro-2-methoxyphenyl; morpholino-p-tolyl ethyl Not explicitly reported (inferred structural class) Not available in evidence
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-dimethoxybenzyl; pyridin-2-yl ethyl Umami flavor enhancer (Savorymyx® UM33) NOEL: 100 mg/kg bw/day; FEMA 4233 approved
N1-(3-chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide (28) 3-chloro-4-fluorophenyl; 4-methoxyphenethyl Cytochrome P450 4F11-activated SCAD inhibitor Preclinical research stage
N1-(3-chloro-4-methylphenyl)-N2-(4-methoxyphenethyl)-oxalamide (29) 3-chloro-4-methylphenyl; 4-methoxyphenethyl Cytochrome P450 4F11-activated SCAD inhibitor Preclinical research stage
N1-(2-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (18) 2-fluorophenyl; 4-methoxyphenethyl Not explicitly reported (structural analog) Preclinical research stage

Structural and Functional Insights

  • Aromatic Substituents: Chloro and Methoxy Groups: The 5-chloro-2-methoxyphenyl group in the target compound contrasts with 3-chloro-4-fluorophenyl (compound 28) and 3-chloro-4-methylphenyl (compound 29). Morpholino vs. Pyridine/Phenethyl: The morpholino group in the target compound may enhance solubility compared to pyridine (S336) or plain phenethyl (compounds 28/29), influencing pharmacokinetics .
  • 16.099–16.101) act as umami agonists by binding to the T1R1/T1R3 receptor. Their safety margins exceed 500 million due to low exposure levels (0.0002 μg/kg bw/day) . Enzyme Inhibitors: Compounds 28 and 29 inhibit stearoyl-CoA desaturase (SCAD) via cytochrome P450 activation, suggesting the target compound’s morpholino group could confer distinct metabolic stability for similar applications .
  • Safety and Regulatory Status: S336 and analogs have undergone rigorous evaluation by EFSA and JECFA, with NOELs established at 100 mg/kg bw/day. The absence of mutagenicity or carcinogenicity in these compounds supports the safety of structurally related oxalamides .

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